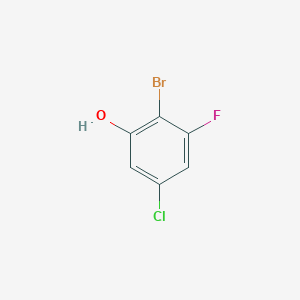

2-Bromo-5-chloro-3-fluorophenol

Beschreibung

Overview of Halogenated Phenol (B47542) Chemistry

Phenol (C₆H₅OH) is an aromatic organic compound consisting of a hydroxyl group bonded to a phenyl group. wikipedia.org The presence of the hydroxyl group activates the aromatic ring, making it highly susceptible to electrophilic substitution reactions. wikipedia.orgstackexchange.com Halogenation, the reaction with halogens like chlorine or bromine, is a fundamental transformation in phenol chemistry. youtube.com The solvent used during halogenation significantly influences the reaction's outcome, with different solvents yielding different products. stackexchange.com For instance, the reaction of phenol with bromine in water readily produces 2,4,6-tribromophenol (B41969) due to the ionization of phenol to the more reactive phenoxide ion. stackexchange.com In contrast, using a non-polar solvent like carbon disulfide results in a mixture of ortho- and para-bromophenol. stackexchange.com

The acidity of phenols is another key characteristic, with their pKa values typically around 10. wikipedia.org This acidity is enhanced by the presence of electron-withdrawing substituents, such as halogens, on the aromatic ring. wikipedia.org The ability of phenols to act as hydrogen-bond donors and acceptors, coupled with their capacity for π-stacking interactions, makes them crucial in molecular recognition and various biological processes. researchgate.net

Rationale for Investigating 2-Bromo-5-chloro-3-fluorophenol

The compound this compound is a polysubstituted phenol, meaning it has multiple different halogen atoms attached to the phenolic ring. This specific substitution pattern, with bromine, chlorine, and fluorine atoms at the 2, 5, and 3 positions respectively, creates a unique electronic and steric environment around the aromatic ring and the hydroxyl group. The distinct electronegativity and size of each halogen atom (Fluorine: 3.98, Chlorine: 3.16, Bromine: 2.96 on the Pauling scale) influence the compound's reactivity, regioselectivity in further reactions, and potential biological activity.

The presence of multiple, different halogens on the phenol ring makes this compound a valuable building block in synthetic chemistry. It serves as a precursor for creating more complex molecules with specific functionalities, which is of high interest in pharmaceutical and materials science research. researchgate.netnih.gov The precise arrangement of the substituents allows for targeted chemical modifications, a key aspect in the design of new drugs and functional materials. nih.govacs.org

Contextualization within Modern Chemical Research

Modern chemical research increasingly focuses on the development of novel molecules with tailored properties. Polysubstituted aromatic compounds, such as this compound, are at the forefront of this endeavor. researchgate.net The ability to precisely control the substitution pattern on a phenolic ring allows chemists to fine-tune the electronic and steric properties of a molecule, which is essential for creating compounds with specific biological activities or material properties. researchgate.netresearchgate.net

The study of such compounds is driven by the demand for new pharmaceuticals, agrochemicals, and advanced materials. researchgate.netnih.gov Phenolic compounds, in general, are known for their wide range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. nih.govgroupepolyphenols.com The specific halogenation pattern of this compound could potentially modulate these activities, leading to the discovery of new therapeutic agents. nih.gov Furthermore, the unique structural features of this compound make it a valuable tool for probing reaction mechanisms and advancing our understanding of fundamental chemical principles. acs.org

Chemical and Physical Properties of this compound

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | sigmaaldrich.com |

| CAS Number | 1805479-11-1 | sigmaaldrich.com |

| Molecular Formula | C₆H₃BrClFO | sigmaaldrich.com |

| Molecular Weight | 225.44 g/mol | sigmaaldrich.comcymitquimica.com |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | 95% | sigmaaldrich.com |

| InChI | 1S/C6H3BrClFO/c7-6-4(9)1-3(8)2-5(6)10/h1-2,10H | sigmaaldrich.com |

| InChIKey | BOPSSYIBODSDRJ-UHFFFAOYSA-N | sigmaaldrich.com |

| Storage Temperature | 2-8°C, Sealed in dry conditions | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-5-chloro-3-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClFO/c7-6-4(9)1-3(8)2-5(6)10/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOPSSYIBODSDRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)Br)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Bromo 5 Chloro 3 Fluorophenol

Regioselective Halogenation Strategies

The introduction of multiple different halogen atoms onto a phenol (B47542) ring requires careful selection of synthetic methods to control their placement.

Electrophilic Aromatic Substitution Approaches for Halogenated Phenols

Electrophilic aromatic substitution (EAS) is a fundamental reaction for introducing functional groups to aromatic rings. organicchemistrytutor.commasterorganicchemistry.com In the synthesis of halogenated phenols, the existing substituents on the ring direct the position of incoming electrophiles. organicchemistrytutor.comlibretexts.org The hydroxyl group of a phenol is a strong activating group, directing incoming electrophiles to the ortho and para positions. However, when other halogens are present, their directing effects must also be considered.

For the synthesis of a compound like 2-bromo-5-chloro-3-fluorophenol, a multi-step electrophilic substitution strategy would be necessary. Starting with a fluorophenol, for instance, the fluorine and hydroxyl groups would direct the incoming chlorine and bromine atoms. The precise sequence and reaction conditions are crucial to achieve the desired 2-bromo-5-chloro-3-fluoro substitution pattern. The use of a Lewis acid catalyst is often required to activate the halogenating agent. organicchemistrytutor.commasterorganicchemistry.com

A general approach might involve starting with a commercially available fluorophenol and sequentially introducing the chlorine and bromine atoms. The regioselectivity of each halogenation step is influenced by the electronic and steric effects of the substituents already on the ring. youtube.comyoutube.com

Directed Ortho-Metalation (DoM) for Precise Halogen Introduction

Directed ortho-metalation (DoM) is a powerful technique for achieving high regioselectivity in the functionalization of aromatic compounds. wikipedia.orgorganic-chemistry.org This method involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate then reacts with an electrophile to introduce a substituent at the specific ortho position. wikipedia.org

For the synthesis of this compound, a suitable precursor with a directing group would be required. The hydroxyl group of a phenol can act as a DMG, but it is often necessary to protect it first, for example, as a methoxy (B1213986) or carbamate (B1207046) group. wikipedia.orgresearchgate.net The DMG directs the lithiation to the adjacent ortho position. wikipedia.org Subsequent reaction with a bromine-containing electrophile would introduce the bromine atom at the desired location. This strategy offers a high degree of control over the position of the halogen, which is particularly advantageous for the synthesis of complex polyhalogenated phenols. researchgate.net

Precursor-Based Synthesis and Functional Group Interconversions

Synthesizing this compound can also be achieved by modifying a precursor that already contains some of the required halogen atoms.

Demethylation Pathways from Anisole (B1667542) Derivatives

Anisole derivatives, where the phenolic hydroxyl group is protected as a methyl ether, are common precursors in the synthesis of phenols. chemicalbook.com The demethylation of a corresponding 2-bromo-5-chloro-3-fluoroanisole would yield the target phenol. A common reagent for this transformation is boron tribromide (BBr3). chemicalbook.com The reaction is typically carried out in a suitable solvent like dichloromethane (B109758) at low temperatures. chemicalbook.com

Table 1: General Procedure for Demethylation of Anisole Derivatives

| Step | Procedure |

| 1 | Dissolve the anisole derivative in dichloromethane. |

| 2 | Cool the solution to a low temperature (e.g., -20 °C). |

| 3 | Add a solution of boron tribromide in dichloromethane dropwise. |

| 4 | Allow the reaction to warm to room temperature and stir overnight. |

| 5 | Quench the reaction with water. |

| 6 | Extract the product with an organic solvent and purify. |

This table outlines a general procedure for the demethylation of anisole derivatives using boron tribromide. chemicalbook.com

Nucleophilic Substitution Reactions in Substituted Phenolic Precursors

Nucleophilic aromatic substitution (SNAr) provides another route to introduce substituents onto an aromatic ring. wikipedia.org In this type of reaction, a nucleophile replaces a leaving group on an aromatic ring that is activated by electron-withdrawing groups. wikipedia.org While less common for the direct introduction of halogens onto a phenol ring, it can be a viable strategy in certain cases. wikipedia.orgorganic-chemistry.org

For instance, a precursor with a suitable leaving group, such as a nitro or another halogen group, at the desired position could undergo nucleophilic substitution with a bromide or chloride ion. The success of this approach depends on the activation of the aromatic ring towards nucleophilic attack. wikipedia.org

Optimization of Reaction Conditions and Yields for Industrial and Laboratory Scale-Up

The transition from a laboratory-scale synthesis to industrial production requires careful optimization of reaction conditions to maximize yield, minimize costs, and ensure safety. beilstein-journals.org For the synthesis of this compound, this involves optimizing parameters such as temperature, reaction time, catalyst loading, and solvent choice for each synthetic step.

The use of flow chemistry and automated systems can facilitate the optimization process by allowing for rapid screening of various reaction conditions. beilstein-journals.org For halogenation reactions, controlling the stoichiometry of the halogenating agent is critical to prevent the formation of over-halogenated byproducts. beilstein-journals.org Mechanochemical methods, such as automated grinding, have also emerged as a green and efficient alternative for halogenation reactions, potentially offering advantages in terms of scalability and reduced solvent use. beilstein-journals.org

The choice of purification method is also a key consideration for large-scale production. Distillation, crystallization, and chromatography are common techniques, and their suitability depends on the physical properties of this compound and the impurities present.

Elucidation of Chemical Reactivity and Reaction Mechanisms of 2 Bromo 5 Chloro 3 Fluorophenol

Nucleophilic Aromatic Substitution (SNAr) Reactivity Profiles

Nucleophilic aromatic substitution (SNAr) reactions on the 2-Bromo-5-chloro-3-fluorophenol ring are inherently challenging due to the electron-donating nature of the phenolic hydroxyl group, which deactivates the ring towards nucleophilic attack. However, under specific conditions, such reactions can be induced, with the outcome being governed by the relative reactivity of the halogen substituents.

Investigation of Halogen Exchange Reactions

Halogen exchange reactions on polyhalogenated aromatic compounds are contingent on the reaction conditions and the nature of the incoming and outgoing halogens. In the context of SNAr, the reactivity of halogens as leaving groups typically follows the order F > Cl > Br > I, which is inverse to their bond strengths with the aromatic carbon. This is attributed to the rate-determining step being the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond.

For this compound, a hypothetical halogen exchange reaction using a fluoride (B91410) source, such as potassium fluoride in an aprotic polar solvent, would theoretically favor the displacement of the other halogens. However, the high activation energy required for the SNAr reaction on this electron-rich phenol (B47542) makes such transformations difficult without the presence of strong electron-withdrawing groups or specialized catalytic systems.

Table 1: Predicted Relative Reactivity of Halogens in Halogen Exchange (SNAr) of this compound

| Position of Halogen | Halogen | Predicted Relative Reactivity | Rationale |

| 3 | Fluorine | Most Susceptible to Displacement | Highest electronegativity polarizes the C-F bond, facilitating nucleophilic attack. |

| 5 | Chlorine | Intermediate Reactivity | Less electronegative than fluorine, resulting in a lower propensity for displacement. |

| 2 | Bromine | Least Reactive | Lowest electronegativity among the halogens on the ring, making it the poorest leaving group in SNAr. |

This table is based on established principles of SNAr reactivity and does not represent experimentally verified data for this specific compound.

Amination Reactions and Chemoselectivity Studies

Direct amination of this compound via an SNAr mechanism is expected to be a low-yielding process due to the deactivating effect of the hydroxyl group. However, insights can be drawn from studies on analogous compounds like 5-bromo-2-chloro-3-fluoropyridine. In such systems, amination under non-catalyzed, neat conditions can lead to the substitution of the chloro group, while palladium-catalyzed conditions favor substitution of the bromo group.

For this compound, it can be postulated that under thermal, uncatalyzed SNAr conditions with a strong amine nucleophile, selective substitution at the fluorine or chlorine position might be achievable, though likely requiring harsh conditions. The chemoselectivity would be dictated by a balance between the electronic activation by the halogen and its leaving group ability.

Oxidation and Reduction Chemistry of the Phenolic Moiety

The phenolic hydroxyl group is susceptible to both oxidation and reduction, leading to a variety of potential products.

The oxidation of phenols can yield different products depending on the oxidant and reaction conditions. openstax.org Strong oxidizing agents can lead to the formation of quinone-type structures. In the case of this compound, oxidation would likely yield a substituted benzoquinone. Milder oxidation conditions might lead to the formation of phenoxy radicals, which can then undergo dimerization or polymerization.

Reduction of the phenolic hydroxyl group to an aromatic C-H bond is a challenging transformation that typically requires harsh conditions, such as high-pressure hydrogenation or the use of strong reducing agents. More commonly, reactions involving the phenolic -OH group focus on its conversion to a better leaving group for subsequent reactions.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the reactivity of this compound in these reactions is expected to be highly chemoselective.

Suzuki-Miyaura Coupling Investigations for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling reaction, which pairs an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base, is a cornerstone of modern organic synthesis. The reactivity of aryl halides in this reaction follows the general trend: I > Br > Cl > F. nih.gov This selectivity is based on the bond dissociation energies of the carbon-halogen bonds, with the weaker C-I and C-Br bonds being more susceptible to oxidative addition to the palladium(0) catalyst.

In the case of this compound, Suzuki-Miyaura coupling is predicted to occur selectively at the C-Br bond. This would allow for the introduction of a new aryl or vinyl group at the 2-position, leaving the chloro and fluoro substituents intact for potential further functionalization.

Table 2: Predicted Outcome of Suzuki-Miyaura Coupling with this compound

| Reactant | Catalyst System | Base | Solvent | Predicted Major Product |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 2-Phenyl-5-chloro-3-fluorophenol |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/Water | 2-(4-Methoxyphenyl)-5-chloro-3-fluorophenol |

| Vinylboronic acid pinacol (B44631) ester | Pd₂(dba)₃ / SPhos | CsF | THF | 2-Vinyl-5-chloro-3-fluorophenol |

This table illustrates the expected chemoselective outcome based on established principles of Suzuki-Miyaura coupling and does not represent experimentally verified data for this specific compound.

Buchwald-Hartwig Amination Studies for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an amine and an aryl halide. sigmaaldrich.com Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is dependent on the nature of the halogen, with the general trend being I > Br > Cl. aablocks.com

For this compound, Buchwald-Hartwig amination is expected to proceed with high chemoselectivity at the C-Br bond. This would enable the synthesis of a variety of 2-amino-5-chloro-3-fluorophenol (B8100121) derivatives. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.

Table 3: Predicted Outcome of Buchwald-Hartwig Amination with this compound

| Amine | Catalyst System | Base | Solvent | Predicted Major Product |

| Morpholine | Pd₂(dba)₃ / Xantphos | NaOt-Bu | Toluene | 2-(Morpholin-4-yl)-5-chloro-3-fluorophenol |

| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 2-(Phenylamino)-5-chloro-3-fluorophenol |

| Benzylamine | PdCl₂(dppf) | K₂CO₃ | THF | 2-(Benzylamino)-5-chloro-3-fluorophenol |

This table illustrates the expected chemoselective outcome based on established principles of Buchwald-Hartwig amination and does not represent experimentally verified data for this specific compound.

Derivatization Studies for Comprehensive Structure-Function Relationship Elucidation

The strategic modification of the this compound scaffold through derivatization is a critical step in the exploration of its potential applications, particularly in the realm of medicinal chemistry and materials science. By systematically altering the functional groups of the parent molecule, researchers can probe the structure-function relationships that govern its biological activity and physicochemical properties. These studies are essential for optimizing the compound's efficacy, selectivity, and metabolic stability.

The primary sites for derivatization on the this compound molecule are the phenolic hydroxyl group and the aromatic ring itself. The hydroxyl group can be readily converted into ethers and esters, while the aromatic ring can undergo further substitution reactions, although the existing halogen substituents significantly influence the position and feasibility of such modifications.

Ether and Ester Derivatives:

The synthesis of ether and ester derivatives is a common strategy to modulate the lipophilicity and bioavailability of phenolic compounds. For instance, etherification of the hydroxyl group can be achieved through Williamson ether synthesis, reacting the phenoxide of this compound with various alkyl or aryl halides. This approach allows for the introduction of a wide array of substituents, from simple alkyl chains to more complex moieties, which can influence the molecule's interaction with biological targets.

Similarly, esterification can be accomplished by reacting the phenol with carboxylic acids, acid chlorides, or anhydrides. The resulting esters can act as prodrugs, which are hydrolyzed in vivo to release the active phenolic compound. The nature of the ester group can be tailored to control the rate of hydrolysis and, consequently, the duration of action.

Structure-Activity Relationship (SAR) of Halogenated Phenols:

While specific derivatization studies on this compound are not extensively documented in publicly available literature, the structure-activity relationships (SAR) of related halophenols have been investigated, providing valuable insights. For example, studies on halogenated benzophenone (B1666685) and diphenylmethane (B89790) derivatives as protein tyrosine kinase (PTK) inhibitors have demonstrated that the nature and position of halogen substituents significantly impact their inhibitory activity. nih.gov

The following table summarizes hypothetical derivatization strategies and the potential impact on the properties of this compound, based on established principles of medicinal chemistry and SAR studies of related compounds.

| Derivative Class | Modification Site | Potential Reagents | Anticipated Change in Property | Rationale for Structure-Function Relationship |

| Ethers | Phenolic -OH | Alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) | Increased lipophilicity, altered metabolic stability | Modification of hydrogen bonding capacity and steric bulk can influence receptor binding. |

| Esters | Phenolic -OH | Acid chlorides (e.g., acetyl chloride, benzoyl chloride) | Prodrug potential, altered solubility | The ester linkage can be designed for enzymatic cleavage, controlling drug release. |

| Biaryl Ethers | Aromatic Ring | Arylboronic acids (via Suzuki or Ullmann coupling) | Increased structural complexity, potential for new biological activities | Introduction of a second aryl ring can lead to enhanced binding affinity through additional hydrophobic or pi-stacking interactions. |

Research Findings from Analogous Compounds:

Investigations into other substituted phenols have provided a foundational understanding of how structural modifications can fine-tune biological activity. For instance, research on di- and tri-alkyl and/or halogen-substituted phenols has explored their toxicological profiles, highlighting the importance of substituent patterns. nih.gov Furthermore, studies on substituted chlorophene analogs have elucidated the specific structural requirements for inhibiting certain enzymes, such as N-acyl-phosphatidylethanolamine phospholipase D (NAPE-PLD). researchgate.net These findings underscore the necessity of a systematic approach to derivatization to map the SAR landscape of any new halogenated phenol.

Comprehensive Spectroscopic and Crystallographic Characterization of 2 Bromo 5 Chloro 3 Fluorophenol and Its Derivatives

Vibrational Spectroscopy Analysis: Fourier-Transform Infrared (FT-IR) and Raman Investigations

The key vibrational modes for this molecule arise from the hydroxyl group, the substituted benzene (B151609) ring, and the carbon-halogen bonds.

O-H Vibrations: The hydroxyl group gives rise to a characteristic O-H stretching vibration (νO-H). In a dilute, non-polar solvent, this would appear as a sharp band around 3600 cm⁻¹. However, in the solid state or in concentrated solution, intermolecular hydrogen bonding causes this band to become very broad and shift to a lower frequency, typically in the range of 3200-3500 cm⁻¹. nih.gov The in-plane O-H bending (δO-H) is expected around 1200-1350 cm⁻¹, often coupled with C-O stretching, while the out-of-plane torsion (γO-H) appears as a broad absorption in the 650-750 cm⁻¹ region.

C-O Stretching: The C-O stretching vibration (νC-O) in phenols is typically strong and found in the 1260-1180 cm⁻¹ range. nih.gov

Aromatic Ring Vibrations: The benzene ring itself has several characteristic vibrations. The C-H stretching (νC-H) modes appear above 3000 cm⁻¹. The C=C stretching vibrations (νC=C) within the aromatic ring are expected in the 1400-1600 cm⁻¹ region. The substitution pattern on the ring influences the exact positions and intensities of these bands. Out-of-plane C-H bending (γC-H) vibrations are also characteristic and occur in the 750-900 cm⁻¹ range, with their positions being highly dependent on the number of adjacent hydrogen atoms on the ring.

Carbon-Halogen Vibrations: The carbon-halogen bonds produce stretches at lower frequencies. The C-F stretch (νC-F) is typically strong and found in the 1250-1020 cm⁻¹ region. The C-Cl stretch (νC-Cl) is expected between 785-540 cm⁻¹, and the C-Br stretch (νC-Br) appears at an even lower wavenumber, generally in the 680-480 cm⁻¹ range.

A comparative study on 2-chloro-5-fluoro phenol (B47542) (2C5FP) utilized DFT calculations to assign vibrational modes, which can serve as a close approximation for the title compound. chemicalbook.com The table below summarizes the predicted vibrational frequencies for 2-Bromo-5-chloro-3-fluorophenol based on these known ranges.

Table 1: Predicted FT-IR and Raman Vibrational Modes for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) | Notes |

|---|---|---|---|---|

| O-H Stretch | 3200-3500 | Strong, Broad | Weak | Broadened due to hydrogen bonding. |

| Aromatic C-H Stretch | 3050-3150 | Medium to Weak | Strong | |

| C=C Ring Stretch | 1400-1600 | Medium to Strong | Strong | Multiple bands expected. |

| O-H In-plane Bend | 1200-1350 | Medium | Weak | May couple with C-O and C-H modes. |

| C-O Stretch | 1180-1260 | Strong | Medium | |

| C-F Stretch | 1020-1250 | Strong | Medium | |

| C-Cl Stretch | 540-785 | Strong | Strong | |

| C-Br Stretch | 480-680 | Strong | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR Studies

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. A full NMR analysis (¹H, ¹³C, and ¹⁹F) would provide unambiguous structural confirmation for this compound.

¹H NMR Spectroscopy The ¹H NMR spectrum is expected to show three distinct signals: one for the hydroxyl proton and two for the aromatic protons.

Hydroxyl Proton (OH): The chemical shift of the phenolic -OH proton is highly variable and depends on concentration, solvent, and temperature, typically appearing between 4-8 ppm. researchgate.net It usually presents as a broad singlet due to chemical exchange. A "D₂O shake" experiment would confirm its assignment by causing the peak to disappear. researchgate.net

Aromatic Protons (Ar-H): The molecule has two non-equivalent aromatic protons, H-4 and H-6. Their chemical shifts are expected in the aromatic region (6.5-8.0 ppm). The electron-withdrawing effects of the halogens and the electron-donating effect of the hydroxyl group will influence their exact positions. H-6, situated between two halogens (Cl and F), is expected to be downfield compared to H-4. The signals will appear as complex multiplets due to spin-spin coupling. H-4 will be split by H-6 (ortho coupling, J ≈ 7-9 Hz) and by the fluorine at C-3 (meta coupling, J ≈ 5-7 Hz). H-6 will be split by H-4 (ortho coupling) and the fluorine at C-3 (ortho coupling, J ≈ 8-10 Hz).

¹³C NMR Spectroscopy The ¹³C NMR spectrum should display six unique signals for the six aromatic carbons, as the substitution pattern removes all symmetry.

The chemical shifts will be influenced by the attached substituents. The carbon bearing the hydroxyl group (C-1) is expected to be significantly downfield (150-160 ppm).

The carbons bonded to halogens (C-2, C-3, C-5) will also have their shifts strongly affected. Carbons attached to fluorine will exhibit large one-bond coupling constants (¹J(C-F) ≈ 240-250 Hz) and smaller two- and three-bond couplings.

The remaining carbons (C-4, C-6) will appear in the typical aromatic region of 115-130 ppm, with their exact shifts and splittings influenced by coupling to fluorine and adjacent protons.

¹⁹F NMR Spectroscopy The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom at C-3. For fluorophenols, the chemical shifts can vary, but a value in the range of -110 to -140 ppm is typical. This signal would be expected to be a doublet of doublets due to coupling with the ortho proton H-4 and the other ortho proton H-2 (if present, here substituted by Br). In this case, it would be coupled to H-4 (meta) and H-2 (ortho, but H is replaced by Br, so coupling to H-4 and H-6). The coupling to H-4 (meta) and H-6 (ortho) will result in a complex multiplet.

Table 2: Predicted NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

|---|---|---|---|---|

| ¹H | -OH | 4.0 - 8.0 | broad s | N/A |

| ¹H | H-4 | 6.8 - 7.4 | dd | ³J(H-H) ≈ 7-9, ⁴J(H-F) ≈ 5-7 |

| ¹H | H-6 | 7.0 - 7.6 | dd | ³J(H-H) ≈ 7-9, ³J(H-F) ≈ 8-10 |

| ¹³C | C-1 | 150 - 160 | m | |

| ¹³C | C-2 | 108 - 118 | d | ²J(C-F) ≈ 15-25 |

| ¹³C | C-3 | 155 - 165 | d | ¹J(C-F) ≈ 240-250 |

| ¹³C | C-4 | 115 - 125 | d | ²J(C-F) ≈ 20-30 |

| ¹³C | C-5 | 120 - 130 | d | ⁴J(C-F) ≈ 2-4 |

| ¹³C | C-6 | 110 - 120 | d | ²J(C-F) ≈ 20-30 |

| ¹⁹F | F-3 | -110 to -140 | dd | ³J(F-H) ≈ 8-10, ⁴J(F-H) ≈ 5-7 |

s = singlet, dd = doublet of doublets, m = multiplet

Electronic Absorption and Emission Spectroscopy (UV-Vis)

The electronic (UV-Vis) spectrum of this compound is expected to be dominated by π→π* transitions within the benzene ring. Compared to benzene, the hydroxyl group acts as an auxochrome, typically causing a bathochromic (red) shift of the absorption maxima. Halogen substituents also act as auxochromes and can further shift the absorption bands.

Phenol itself exhibits two main absorption bands in the UV region: one near 210 nm (E-band) and another around 270 nm (B-band). For this compound, these bands are expected to be shifted to longer wavelengths due to the combined effect of the three halogen substituents. Time-resolved spectroscopy studies on para-substituted phenols have shown absorption bands for phenoxy radicals between 320 nm and 410 nm, which could be relevant in studies involving photochemical reactions of the title compound.

Table 3: Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted λₘₐₓ (nm) | Notes |

|---|---|---|

| E-band (π→π*) | 215 - 230 | High intensity, shifted from benzene (~204 nm). |

| B-band (π→π*) | 275 - 290 | Lower intensity, fine structure likely obscured. Shifted from phenol (~270 nm). |

Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. As this compound is a solid, this analysis is theoretically feasible, provided that suitable single crystals can be grown.

A crystallographic analysis would provide precise measurements of:

Bond Lengths and Angles: Confirming the geometry of the phenyl ring and the exact lengths of the C-O, C-Br, C-Cl, and C-F bonds.

Planarity: Determining the planarity of the benzene ring.

Intermolecular Interactions: The most significant intermolecular interaction expected in the crystal lattice is hydrogen bonding involving the phenolic hydroxyl group. The -OH group would act as a hydrogen bond donor, while the oxygen or halogen atoms of neighboring molecules could act as acceptors. This would lead to the formation of chains or more complex networks in the solid state, significantly influencing the compound's melting point and solubility.

While no experimental crystal structure exists for this compound, data from related structures, such as phenol co-crystals, confirm the ability of the phenolic -OH to form robust hydrogen-bonded networks.

Table 4: Expected Molecular Geometry Parameters from X-ray Diffraction

| Parameter | Expected Value/Feature | Notes |

|---|---|---|

| C-C Bond Length (Aromatic) | ~1.39 Å | Average value; some distortion expected due to substitution. |

| C-O Bond Length | ~1.36 Å | |

| C-F Bond Length | ~1.35 Å | |

| C-Cl Bond Length | ~1.74 Å | |

| C-Br Bond Length | ~1.90 Å | |

| Intermolecular Interactions | O-H···O or O-H···X (X=F, Cl) Hydrogen Bonding | This is the primary expected interaction governing the crystal packing. |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₆H₃BrClFO), the molecular weight is approximately 225.44 g/mol .

Molecular Ion Peak ([M]⁺): The mass spectrum is expected to show a complex and highly characteristic molecular ion cluster. This is due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This will result in a pattern of four main peaks: [M]⁺, [M+2]⁺, [M+4]⁺, and [M+6]⁺. The base peak may or may not be the molecular ion, as halogenated phenols can fragment readily.

Key Fragmentation Pathways: In the mass spectra of halogenated phenols, common fragmentation pathways include the loss of a halogen atom or the loss of carbon monoxide.

Loss of Bromine: A significant peak corresponding to the loss of a bromine radical ([M-Br]⁺) is highly probable, resulting in an ion around m/z 146/148.

Loss of Carbon Monoxide: Loss of CO from the molecular ion ([M-CO]⁺) is a characteristic fragmentation for phenols, which would yield an ion cluster around m/z 197/199/201/203.

Other Losses: Subsequent losses of other fragments, such as HCl or halogen radicals, from these primary fragment ions would lead to a complex spectrum with numerous smaller peaks.

Table 5: Predicted Key Ions in the Mass Spectrum of this compound

| m/z (for ³⁵Cl, ⁷⁹Br) | Proposed Fragment Identity | Fragmentation Pathway | Notes |

|---|---|---|---|

| 224 | [C₆H₃⁷⁹Br³⁵ClFO]⁺ | Molecular Ion ([M]⁺) | Part of a complex isotopic cluster extending to m/z 230. |

| 196 | [C₅H₃⁷⁹Br³⁵ClFO]⁺ | [M-CO]⁺ | Loss of carbon monoxide. |

| 145 | [C₆H₃³⁵ClFO]⁺ | [M-Br]⁺ | Loss of a bromine radical. |

| 189 | [C₆H₂⁷⁹BrFO]⁺ | [M-Cl]⁺ | Loss of a chlorine radical. |

| 117 | [C₅H₂³⁵ClFO]⁺ | [M-Br-CO]⁺ | Subsequent loss from the [M-Br]⁺ ion. |

Computational Chemistry and Advanced Theoretical Investigations of 2 Bromo 5 Chloro 3 Fluorophenol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict various molecular properties with a good balance between accuracy and computational cost. For a molecule like 2-Bromo-5-chloro-3-fluorophenol, DFT calculations can provide deep insights into its behavior.

Frontier Molecular Orbital (FMO) theory is a key component of understanding the electronic properties and reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies higher reactivity.

Table 1: Frontier Molecular Orbital Energies and Related Parameters for Substituted Phenols

| Parameter | p-bromophenol | p-fluorophenol | p-chlorophenol |

|---|---|---|---|

| HOMO (eV) | - | - | - |

| LUMO (eV) | - | - | - |

| Energy Gap (eV) | 5.6788 | 5.7164 | 5.7313 |

| Ionization Potential (I) | - | - | - |

| Electron Affinity (A) | - | - | - |

Data sourced from DFT/B3LYP/6-311G(d,p) calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.gov The MEP map uses a color gradient to represent the electrostatic potential on the molecule's surface. researchgate.net Typically, red areas indicate regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue areas denote positive potential, indicating sites for nucleophilic attack. researchgate.net Green regions represent neutral or near-zero potential. researchgate.net

For a molecule like this compound, an MEP map would likely show a negative potential (red) around the oxygen atom of the hydroxyl group and the electron-rich aromatic ring, making these sites prone to electrophilic interaction. Conversely, a positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group, marking it as a site for nucleophilic attack.

Non-linear optical (NLO) materials are of great interest for their potential applications in optical technologies. researchgate.net DFT calculations are frequently used to predict the NLO properties of molecules, including the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). These parameters quantify how a molecule's charge distribution responds to an external electric field. A large hyperpolarizability value is indicative of a significant NLO response.

Theoretical studies on para-substituted phenols have shown that the type of halogen substituent can influence the NLO properties. For example, calculations revealed that p-chlorophenol and p-fluorophenol exhibit a greater first hyperpolarizability (β) response compared to p-bromophenol, which is attributed to increased electron delocalization and charge transfer.

Table 2: Calculated Non-Linear Optical Properties of Substituted Phenols

| Property | p-bromophenol | p-fluorophenol | p-chlorophenol |

|---|---|---|---|

| Dipole Moment (μ) (Debye) | - | - | - |

| Polarizability (α) | - | - | - |

| First Hyperpolarizability (β) | Low | High | High |

| Second Hyperpolarizability (γ) | Low | High | High |

Data sourced from DFT/B3LYP/6-311G(d,p) calculations.

DFT calculations can be employed to determine various thermodynamic and kinetic parameters that describe the stability and reactivity of a molecule. Global reactivity descriptors such as chemical hardness (η), softness (σ), electronegativity (χ), and the global electrophilicity index (ω) are derived from the HOMO and LUMO energies.

Hardness (η) and Softness (σ) describe the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electronegativity (χ) measures the power of a molecule to attract electrons.

The Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

Table 3: Global Reactivity Descriptors for Substituted Phenols (eV)

| Descriptor | p-bromophenol | p-fluorophenol | p-chlorophenol |

|---|---|---|---|

| Chemical Hardness (η) | - | - | - |

| Global Softness (σ) | - | - | - |

| Electronegativity (χ) | - | - | - |

| Electrophilicity Index (ω) | 1.1367 | 1.1572 | 1.2 |

Data sourced from DFT/B3LYP/6-311G(d,p) calculations.

DFT calculations are a reliable method for predicting the vibrational spectra (FTIR and FT-Raman) of molecules. researchgate.net By computing the harmonic vibrational frequencies, it is possible to assign the observed spectral bands to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions. researchgate.net Theoretical frequencies are often scaled to correct for anharmonicity and other systematic errors in the calculations. researchgate.net

For substituted phenols, characteristic vibrational modes include the O-H stretching, C-O stretching, and various aromatic C-C and C-H vibrations. researchgate.netijrte.org The positions of these bands are sensitive to the nature and position of the substituents on the aromatic ring. For instance, increasing bromination in bromophenols leads to a red shift in the O-H stretching frequency. researchgate.net

Table 4: Example of Calculated vs. Experimental Vibrational Frequencies for a Halogenated Aniline (cm⁻¹)

| Assignment | Calculated (Scaled) | Experimental (FTIR) | Experimental (FT-Raman) |

|---|---|---|---|

| N-H stretch | - | - | - |

| C-H stretch | - | - | - |

| C-C stretch | - | - | - |

| C-N stretch | - | - | - |

This table illustrates the typical correlation found in studies of similar molecules, such as 2-bromo-6-chloro-4-fluoroaniline. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By simulating the atomic motions over time, MD can provide insights into the conformational flexibility of a molecule and the nature of its intermolecular interactions.

For a molecule like this compound, MD simulations could be used to explore the rotational barrier around the C-O bond of the hydroxyl group and to identify the most stable conformations. The simulations can also reveal how the molecule interacts with itself in condensed phases, identifying potential hydrogen bonding or other non-covalent interactions that influence its macroscopic properties.

Studies on similar molecules, such as 1-chloro- and 1-bromo-2-propanol, have used a combination of theoretical calculations and spectroscopic analysis to investigate their conformational preferences. nih.gov Such studies often find a strong preference for specific conformers due to effects like hyperconjugation. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling represents a computational approach to predict the physicochemical properties of molecules based on their structural and electronic features. For this compound, while specific QSPR models may not be extensively documented in public literature, models developed for related halogenated phenols and aromatic compounds provide a strong basis for predicting its properties. nih.govresearchgate.net These models establish correlations between molecular descriptors and macroscopic properties like boiling point, solubility, and toxicity.

The process involves calculating a variety of molecular descriptors for this compound. These descriptors fall into several categories:

Constitutional Descriptors: Molecular weight, number of atoms, number of rings, etc.

Topological Descriptors: Indices that describe the connectivity of the molecule, such as the Wiener index or Kier & Hall indices.

Geometrical Descriptors: Based on the 3D structure of the molecule, including molecular surface area and volume.

Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these include the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and electrostatic potential parameters. nih.gov

Once calculated, these descriptors are used in statistical models, such as multiple linear regression (MLR) or more advanced machine learning algorithms like artificial neural networks (ANN), to predict the properties of interest. researchgate.net For instance, a QSPR model for the aqueous solubility (-lgSw,L) of halogenated anisoles, which are structurally related to halophenols, has been developed using descriptors such as molecular volume and electrostatic potential. nih.gov Such a model could be adapted to predict the solubility of this compound.

Below is a hypothetical data table illustrating the types of descriptors that would be used in a QSPR study of this compound and its isomers, along with potential predicted property values based on models for similar compounds.

| Descriptor | This compound | Predicted Value |

| Molecular Weight ( g/mol ) | 209.44 | - |

| Molecular Volume (ų) | 115.8 | - |

| LogP (Octanol/Water Partition Coefficient) | 3.2 | Predicted |

| Aqueous Solubility (-log(mol/L)) | 3.5 | Predicted |

| Dipole Moment (Debye) | 2.1 | Predicted |

| HOMO Energy (eV) | -9.5 | Predicted |

| LUMO Energy (eV) | -1.2 | Predicted |

This table is illustrative. The predicted values are hypothetical and would require a specific, validated QSPR model for accurate determination.

The predictive power of such QSPR models is crucial in environmental science for assessing the fate and transport of halogenated compounds, as well as in materials science and drug discovery. researchgate.netmdpi.com The development and validation of these models rely on high-quality experimental data for a training set of molecules, with the goal of creating a robust tool for predicting the properties of new or untested compounds like this compound. chemrxiv.org

Analysis of Inter- and Intramolecular Hydrogen Bonding and Other Non-Covalent Interactions

The substitution pattern of this compound gives rise to a complex interplay of non-covalent interactions, which are fundamental to its chemical behavior, crystal packing, and biological interactions. nih.gov These interactions include intramolecular hydrogen bonds, halogen bonds, and van der Waals forces. openstax.org

Intramolecular Hydrogen Bonding:

A key feature of this compound is the potential for an intramolecular hydrogen bond between the hydroxyl (-OH) group at position 1 and the fluorine atom at position 3. The hydroxyl group can act as a hydrogen bond donor, and the adjacent fluorine atom can act as an acceptor. This interaction would lead to the formation of a pseudo-six-membered ring, stabilizing the conformation where the hydroxyl hydrogen is oriented towards the fluorine.

Other Non-Covalent Interactions:

Beyond the intramolecular hydrogen bond, this compound can participate in a variety of other non-covalent interactions:

Intermolecular Hydrogen Bonding: In the solid state or in concentrated solutions, the hydroxyl group can form intermolecular hydrogen bonds with neighboring molecules, either with the oxygen or halogen atoms acting as acceptors. This would compete with the intramolecular hydrogen bond.

Halogen Bonding: The bromine and chlorine atoms in the molecule can act as halogen bond donors. nih.gov This is due to the phenomenon of the "σ-hole," a region of positive electrostatic potential on the halogen atom opposite to the C-X covalent bond. richmond.edu This positive region can interact favorably with a Lewis base, such as the oxygen or another halogen atom on a neighboring molecule. rsc.orgrug.nl The strength of the halogen bond generally increases with the polarizability of the halogen, following the trend Cl < Br < I. rug.nl

π-π Stacking: The aromatic rings of two molecules can stack on top of each other, an interaction driven by a combination of electrostatic and dispersion forces.

A summary of the potential non-covalent interactions involving this compound is presented in the table below. The energies are representative values for these types of interactions and not specific to this molecule.

| Interaction Type | Donor | Acceptor | Typical Energy (kcal/mol) |

| Intramolecular Hydrogen Bond | O-H | F | 1 - 3 cdnsciencepub.comrsc.org |

| Intermolecular Hydrogen Bond | O-H | O (of another molecule) | 3 - 7 libretexts.org |

| Halogen Bond (Br) | C-Br | O, Cl, F, Br (of another molecule) | 2 - 5 rug.nlmdpi.com |

| Halogen Bond (Cl) | C-Cl | O, Cl, F, Br (of another molecule) | 1 - 4 rug.nl |

| π-π Stacking | Aromatic Ring | Aromatic Ring | 1 - 3 rsc.org |

The balance of these various attractive and repulsive forces dictates the molecule's conformational preferences, its crystal lattice structure, and its interactions with other molecules in a biological or chemical system. nih.govnih.gov Computational methods like Density Functional Theory (DFT) and Atoms in Molecules (AIM) analysis are invaluable tools for quantifying the strengths and characterizing the nature of these complex interactions. nih.govnih.gov

Applications of 2 Bromo 5 Chloro 3 Fluorophenol As a Versatile Synthetic Building Block

Role in Pharmaceutical Intermediate Synthesis

The utility of halogenated phenols as precursors in the synthesis of pharmaceutical ingredients is well-established. The distinct electronic properties and positional arrangement of the halogens and the hydroxyl group in 2-Bromo-5-chloro-3-fluorophenol make it a promising candidate for the creation of novel therapeutic agents.

Precursor for Beta-Blockers and Other Therapeutically Relevant Drug Candidates

While direct synthesis of beta-blockers using this compound is not extensively documented in publicly available literature, the core structure of many beta-blockers contains an aryloxypropanolamine moiety. The synthesis of such moieties often involves the reaction of a substituted phenol (B47542) with epichlorohydrin. For instance, the synthesis of the beta-blocker (S)-Bisoprolol involves the reaction of a phenol derivative with 2-(chloromethyl)oxirane (epichlorohydrin). mdpi.com Given this common synthetic route, this compound could potentially serve as a starting material for novel, highly substituted beta-blocker candidates. The presence of multiple halogens could influence the lipophilicity and metabolic stability of the resulting drug candidates, potentially leading to improved pharmacokinetic profiles.

Synthesis of Bioactive Heterocyclic Scaffolds

Heterocyclic compounds are fundamental to medicinal chemistry, with a vast number of drugs containing at least one heterocyclic ring. mdpi.com Halogenated aromatic compounds are key intermediates in the synthesis of these scaffolds. For example, derivatives of 2-bromo-5-chloroaniline, a structurally related compound, are used to prepare bioactive benzothiadiazepine and benzothiadiazocine compounds. chemicalbook.com Similarly, 3-bromo-5-fluorophenol (B1288921) is utilized as a molecular scaffold for anticancer diaryl guanidinium (B1211019) derivatives. ossila.com The reactivity of the bromine atom in this compound allows for its participation in cross-coupling reactions, a powerful tool for constructing carbon-carbon and carbon-heteroatom bonds, which are crucial for the assembly of complex heterocyclic systems. ossila.com

Utility in Agrochemical Development

Many modern agrochemicals, including herbicides, fungicides, and insecticides, are based on halogenated aromatic structures. The specific halogen and its position on the aromatic ring can significantly impact the biological activity and selectivity of the compound. For example, 4-fluorophenol (B42351) is a key intermediate for various agrochemicals. acs.org While specific applications of this compound in agrochemical development are not yet widely reported, its structural features are consistent with those found in active agrochemical ingredients. The synthesis of pesticides, such as fluoroolefin compounds, has been shown to start from related bromo-fluorophenol derivatives. google.com The unique combination of halogens in this compound could lead to the discovery of new agrochemicals with novel modes of action or improved environmental profiles.

Contributions to Advanced Materials Science and Polymer Chemistry

Halogenated phenols and their derivatives are also employed in the field of materials science, particularly in the synthesis of specialty polymers and materials with unique properties such as flame retardancy and thermal stability. While direct evidence for the use of this compound in this area is scarce, related compounds offer insights into its potential. For example, brominated phenols are known to be used as flame retardants. The incorporation of fluorine can further enhance thermal stability and chemical resistance. Therefore, this compound could be a valuable monomer or intermediate for the synthesis of high-performance polymers with tailored properties.

General Reagent in Organic Functionalization

Beyond its potential in specific applications, this compound serves as a versatile reagent for introducing a multi-halogenated phenyl group into organic molecules. The hydroxyl group can be readily converted into other functional groups, while the bromine atom is particularly amenable to a wide range of organic transformations, most notably metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. ossila.com This allows for the strategic attachment of this substituted aromatic ring to various molecular backbones, facilitating the exploration of new chemical space in drug discovery and other areas of chemical research. The presence of chlorine and fluorine atoms provides additional points for potential modification or can be used to fine-tune the electronic and steric properties of the target molecules.

Investigations into the Biological Activities and Pharmacological Mechanisms of 2 Bromo 5 Chloro 3 Fluorophenol Derivatives

Enzyme Inhibition Studies and Kinetic Characterization

A thorough search of scientific databases reveals no specific studies on the enzyme inhibition properties of 2-Bromo-5-chloro-3-fluorophenol derivatives. Research on other classes of bromophenols has shown significant inhibitory activity against enzymes like carbonic anhydrases (hCA I and II) and acetylcholinesterase (AChE), with competitive inhibition mechanisms and Ki values in the nanomolar range. mdpi.com However, no such kinetic data or even preliminary enzyme screening results have been published for derivatives of this compound.

Antimicrobial Activity Assessments Against Bacterial and Fungal Strains

While halogenated phenols, in general, are recognized for their antimicrobial properties, acting as protoplasmic poisons that denature proteins, specific data for derivatives of this compound are absent. msdvetmanual.com Studies on other synthetic halogenated compounds, such as flavonoid and chalcone (B49325) derivatives, have demonstrated that the presence of chlorine and bromine can confer significant antibacterial and antifungal activity. mdpi.commdpi.com For example, some chlorinated chalcones have shown efficacy against Staphylococcus aureus and Escherichia coli. mdpi.com Without dedicated studies, the antimicrobial spectrum and potency of this compound derivatives against any specific bacterial or fungal strains remain unknown.

Anticancer Potential and Cytotoxicity Evaluations in Cell Lines

There is no published research evaluating the anticancer potential or cytotoxicity of this compound derivatives in specific cell lines. In related research, certain bromophenol derivatives have been shown to induce apoptosis and inhibit the viability of cancer cells, such as the K562 leukemia line. researchgate.net Furthermore, studies on 2-bromo-2'-deoxyadenosine (B1615966) and 2-chloro-2'-deoxyadenosine have detailed their cytotoxic effects and ability to inhibit DNA synthesis in lymphoblastoid cell lines, though these are nucleoside analogues, not phenol (B47542) derivatives. nih.gov The cytotoxic profile of derivatives from this compound has not been determined.

Molecular Target Identification and Binding Affinity Studies

No molecular targets have been identified, nor have any binding affinity studies been published for derivatives of this compound. The process of identifying specific molecular receptors or enzymes that these compounds might interact with is a critical step in drug discovery, but this work has not been documented for this class of molecules.

In line with the lack of identified targets, there are no molecular docking simulations in the literature for this compound derivatives. Such computational studies are contingent on having a potential biological target to model interactions with, which is currently not the case.

Structure-Activity Relationship (SAR) Elucidation for Rational Therapeutic Design

The elucidation of structure-activity relationships (SAR) requires a series of synthesized derivatives with corresponding biological activity data. As no such data exists for this compound derivatives, no SAR studies have been conducted.

Influence of Halogen Substituents on Biological Efficacy and Selectivity

The specific influence of the bromine, chlorine, and fluorine combination in this compound on biological efficacy and selectivity is uncharacterized. It is generally understood that halogens can impact a molecule's lipophilicity, electronic distribution, and metabolic stability, thereby affecting its biological activity. mdpi.com However, the unique contribution and interplay of the three different halogens at their specific positions on the phenol ring in this compound's derivatives have not been the subject of any scientific report.

Environmental and Toxicological Considerations in Research

Investigation of Degradation Pathways and Identification of Metabolites

The environmental persistence of halogenated phenols is largely determined by their susceptibility to degradation. This can occur through both abiotic processes, such as photolysis, and biotic mechanisms, primarily microbial degradation. nih.gov

Abiotic Degradation:

The abiotic transformation of brominated phenols can result in the formation of products with higher toxicity that persist in the environment. For example, the phototransformation of 2,4,6-tribromophenol (B41969) has been shown to produce dihydroxylated dibromobenzene, hydroxy-polybrominated diphenyl ethers (PBDEs), and dihydroxylated polybrominated biphenyls (di-OH-PBBs). nih.gov Combustion of brominated phenols can also lead to the formation of highly toxic polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs). nih.gov

Biotic Degradation:

Microbial degradation is a key process in the breakdown of halogenated phenols in the environment. Bacteria have been identified that can dehalogenate brominated phenols under both aerobic and anaerobic conditions, with the presence of oxygen generally enhancing the degradation efficiency. nih.gov

Under aerobic conditions, the degradation of brominated phenols can proceed through the formation of hydroquinones and subsequently hydroxyquinoles, which are then broken down into less complex molecules like maleylacetate (B1240894) and beta-ketoadipate. nih.gov Another pathway involves the conversion to catechol derivatives, which are more readily degradable. nih.gov

In anaerobic environments, the primary degradation mechanism for brominated phenols is reductive dehalogenation. For instance, 2,4-dibromophenol (B41371) and 2,4,6-tribromophenol can be sequentially debrominated to 4-bromophenol (B116583) and 2,4-dibromophenol, respectively, and eventually to phenol (B47542). nih.gov Similarly, the degradation of chlorophenols by bacteria has been extensively studied, with pathways involving the formation of chlorocatechols followed by ring cleavage. nih.gov

Given the structure of 2-Bromo-5-chloro-3-fluorophenol, it is plausible that its degradation would involve a combination of these pathways, with the potential for the formation of various halogenated and non-halogenated intermediates. The specific metabolites would depend on the environmental conditions and the microbial communities present.

Potential Metabolites of Halogenated Phenols

| Parent Compound Family | Potential Degradation Products/Metabolites | Degradation Process |

| Brominated Phenols | Dihydroxylated dibromobenzene, Hydroxy-PBDEs, Di-OH-PBBs, PBDD/Fs, Hydroquinones, Catechol derivatives, Phenol | Phototransformation, Combustion, Aerobic biodegradation, Anaerobic reductive dehalogenation |

| Chlorophenols | Chlorocatechols, Maleylacetate, Beta-ketoadipate | Aerobic biodegradation |

Ecotoxicological Impact Assessments and Environmental Fate Modeling

The ecotoxicological impact of halogenated phenols is a significant area of research. These compounds and their degradation products can be harmful to a wide range of organisms. researchgate.net

Toxicity of Halogenated Phenols:

Halogenated phenols are known to be toxic, with effects that can include histopathological alterations, genotoxicity, mutagenicity, and carcinogenicity in animals and humans. researchgate.net The toxicity of some degradation by-products can even exceed that of the original compound. nih.gov For instance, the initial degradation products of pentachlorophenol (B1679276) (PCP) and pentabromophenol (B1679275) (PBP) have been found to be more toxic than the parent compounds. nih.gov

Environmental Fate:

The environmental fate of halogenated phenols is influenced by factors such as their water solubility, vapor pressure, and partitioning behavior between soil, water, and air. While specific data for this compound is limited, information on related compounds suggests it may be mobile in the environment. However, some safety data sheets for similar compounds indicate low water solubility, which might limit their mobility in soil. thermofisher.com The treatment of water containing halogenated phenols can lead to the formation of other halogenated compounds, including brominated and chlorinated aromatics. osti.gov

Summary of Ecotoxicological Concerns for Halogenated Phenols

| Compound Class | Observed Toxic Effects | Environmental Persistence |

| Chlorophenols | Histopathological alterations, genotoxicity, mutagenicity, carcinogenicity | Can be persistent, with degradation rates influenced by environmental conditions. |

| Brominated Phenols | Potential for formation of highly toxic by-products (e.g., PBDD/Fs). | Can be persistent and bioaccumulative. |

| Poly-halogenated Phenols | Initial degradation products can be more toxic than the parent compounds. | Can be persistent in aquatic environments. |

Future Research Directions and Emerging Opportunities for 2 Bromo 5 Chloro 3 Fluorophenol Research

Development of Novel and Sustainable Synthetic Routes

The efficient and environmentally benign synthesis of highly substituted phenols is a cornerstone of modern chemistry. bohrium.comoregonstate.edursc.orgrsc.org Future research should prioritize the development of green synthetic methodologies for 2-Bromo-5-chloro-3-fluorophenol, moving beyond traditional, often harsh, synthesis methods. rsc.org

Key areas for exploration include:

Catalytic ipso-Hydroxylation: The ipso-hydroxylation of corresponding arylboronic acids presents a mild and efficient route to substituted phenols. rsc.orgrsc.org Research could focus on developing a one-pot synthesis where a suitably substituted benzene (B151609) is first converted to the arylboronic acid and then undergoes a catalyzed hydroxylation. The use of aqueous hydrogen peroxide as a green oxidant is a particularly attractive option. rsc.org

Enzymatic Halogenation: Biocatalysis offers a highly selective and environmentally friendly alternative to chemical halogenation. nih.govnih.gov Investigating the use of halogenase enzymes for the regioselective introduction of bromine, chlorine, or fluorine onto a phenol (B47542) or a precursor could lead to a highly efficient and sustainable synthesis. nih.govnih.gov Understanding the substrate specificity of these enzymes will be crucial for their successful application. nih.gov

Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability for the synthesis of complex molecules. Developing a flow-based synthesis for this compound could enable better control over reaction conditions and facilitate easier purification.

A comparative overview of potential sustainable synthesis strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

|---|---|---|

| Catalytic ipso-Hydroxylation of Arylboronic Acids | Mild reaction conditions, high yields, use of green oxidants. rsc.org | Synthesis of the polysubstituted arylboronic acid precursor. |

| Enzymatic Halogenation | High regioselectivity, environmentally benign, operates under mild conditions. nih.govnih.gov | Enzyme discovery and engineering for specific substrate and halogen. nih.gov |

| Synthesis from Enallenoates and Grignard Reagents | Access to highly substituted phenols from readily available starting materials. bohrium.comoregonstate.edu | Multi-step process requiring careful control of reaction conditions. |

Exploration of Undiscovered Reactivity Pathways and Catalytic Transformations

The presence of three distinct carbon-halogen bonds (C-Br, C-Cl, C-F) on the aromatic ring of this compound provides a unique opportunity to explore selective chemical transformations. The differing bond energies of these halogens can be exploited to achieve site-selective reactions. doubtnut.comquora.com

Future research in this area should focus on:

Selective Cross-Coupling Reactions: A significant challenge and opportunity lies in the selective activation of one C-X bond over the others. nih.govresearchgate.netescholarship.orgacs.orgnih.gov Given that the C-Br bond is weaker than the C-Cl bond, which is in turn weaker than the C-F bond, it should be possible to devise catalytic systems (e.g., using palladium or nickel catalysts) that selectively cleave the C-Br bond for cross-coupling reactions, leaving the C-Cl and C-F bonds intact. doubtnut.comquora.comnih.govnih.gov This would allow for the sequential introduction of different functional groups at specific positions on the aromatic ring.

Photocatalytic Reactions: Visible-light photocatalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. Investigating the photocatalytic activation of the C-Br or C-Cl bonds in this compound could open up new avenues for its functionalization.

Enzymatic Dehalogenation: The use of dehalogenase enzymes could provide a highly selective method for removing specific halogen atoms. nih.gov This could be particularly useful for creating less halogenated derivatives with tailored properties.

Table 2 provides a summary of the relative bond dissociation energies for carbon-halogen bonds, which underpins the potential for selective reactivity.

| Bond | Average Bond Energy (kJ/mol) | Relative Reactivity in Cross-Coupling |

|---|---|---|

| C-F | ~485 | Lowest |

| C-Cl | ~327 | Intermediate |

| C-Br | ~285 | Highest |

Advanced Applications in Personalized Medicine and Precision Materials

The unique structural features of this compound make it a promising building block for the development of advanced materials and therapeutics.

Potential applications to be explored include:

Personalized Medicine: Halogenated compounds are prevalent in many pharmaceuticals. This compound could serve as a scaffold for the synthesis of novel drug candidates. The different halogens can influence properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. The potential for selective functionalization allows for the creation of a library of derivatives for screening against various diseases. Furthermore, polyphenolic compounds can be incorporated into nano-based drug delivery systems for targeted cancer therapy. mdpi.comnih.gov

Precision Materials: Polyhalogenated aromatic compounds are used in the production of high-performance polymers, including fire-resistant materials and advanced polyethersulfones. researchgate.net The incorporation of this compound into polymer backbones could lead to materials with enhanced thermal stability, chemical resistance, and specific optical or electronic properties. researchgate.net Research into the polymerization of this phenol or its derivatives could yield novel materials for electronics, aerospace, and other high-tech industries.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

For this compound, AI and ML can be leveraged in several ways:

Retrosynthesis and Synthesis Planning: AI-powered retrosynthesis tools can analyze the complex structure of this compound and propose efficient and novel synthetic routes. bohrium.comchemcopilot.comillinois.edugrace.com These tools can learn from vast databases of chemical reactions to suggest pathways that a human chemist might overlook. chemcopilot.comgrace.com

Property Prediction: Machine learning models can be trained to predict various physicochemical and biological properties of molecules. specialchem.comchemeurope.comlongdom.orgnih.govresearchgate.netmdpi.com For this compound, ML could be used to predict its pKa, spectroscopic data (NMR, IR), toxicity, and potential biological activities. longdom.orgnih.govresearchgate.netmdpi.com This would allow for a more rapid and cost-effective evaluation of its potential applications.

Design of Novel Functional Materials: AI can be used to design new materials with desired properties. substack.comarxiv.orgsciepublish.comnumberanalytics.com By inputting the structure of this compound, AI algorithms could suggest modifications or co-monomers to create polymers with specific performance characteristics, accelerating the development of next-generation materials. numberanalytics.com

Q & A

Q. What are the recommended synthetic routes and purification methods for 2-bromo-5-chloro-3-fluorophenol?

Synthesis typically involves halogenation of a phenol precursor. For example, bromination/chlorination of 3-fluorophenol using electrophilic halogenating agents (e.g., or ) under controlled conditions. Key steps include:

Q. Which spectroscopic techniques are critical for characterizing this compound?

- to confirm substitution patterns and aromatic proton environments. Fluorine coupling () provides insights into substituent positions .

- IR spectroscopy identifies the phenolic O-H stretch (~3200 cm) and C-Br/C-Cl stretches (500-800 cm).

- High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., , MW = 243.44) .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : At 2–8°C in amber vials to prevent photodegradation. Desiccate to avoid moisture-induced hydrolysis .

- Safety : Use PPE (gloves, goggles) due to hazards (H315: skin irritation, H335: respiratory irritation) .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the study of this compound’s electronic properties?

- Functional selection : B3LYP hybrid functional (combining exact exchange and gradient corrections) accurately predicts thermochemical properties (e.g., bond dissociation energies) .

- Basis sets : Use 6-311++G(d,p) for geometry optimization and frequency calculations. Solvent effects (e.g., ethanol) can be modeled with PCM .

- Applications : Predict UV-Vis spectra, frontier molecular orbitals, and substituent effects on acidity .

Q. What crystallographic challenges arise when resolving its structure via X-ray diffraction?

- Heavy atoms (Br, Cl) : Cause strong absorption effects. Mitigate via multi-scan corrections (SADABS) and high-resolution data collection (Mo-Kα radiation) .

- Disorder modeling : Use SHELXL’s PART instruction to refine disordered halogen positions .

- Hydrogen bonding : Analyze O-H···O/F interactions to understand supramolecular packing .

Q. How do substituents influence its reactivity in cross-coupling reactions?

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting points)?

- Methodology alignment : Standardize measurement techniques (e.g., DSC for melting points).

- Impurity analysis : Compare HPLC traces and elemental analysis to rule out batch variations .

- Computational validation : Cross-check experimental pKa values (potentiometric titration) with DFT-derived predictions .

Q. What strategies assess its acidity and tautomeric behavior in solution?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.